molecular formula C6H9F2NO2 B15092590 4,4-Difluoropiperidine-2-carboxylic acid

4,4-Difluoropiperidine-2-carboxylic acid

Cat. No.: B15092590
M. Wt: 165.14 g/mol
InChI Key: GEKRVNGNCNQGJM-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative characterized by two fluorine atoms at the 4-position of the piperidine ring and a carboxylic acid group at the 2-position. Its molecular formula is C₆H₉F₂NO₂, with a molecular weight of 177.14 g/mol (derived from ). This compound is a key building block in pharmaceutical synthesis, particularly for designing protease inhibitors and bioactive molecules due to its conformational rigidity and metabolic stability imparted by fluorine substitution .

Synthesis routes often involve fluorination strategies, such as the use of sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), to introduce fluorine atoms into the piperidine backbone (). Analytical characterization via NMR, IR, and mass spectrometry confirms its structural integrity and purity, typically ≥95% ().

Properties

IUPAC Name

4,4-difluoropiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)1-2-9-4(3-6)5(10)11/h4,9H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRVNGNCNQGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4-Difluoropiperidine-2-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of fluorine atoms .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. These methods are designed to meet the demand for high-purity this compound in various applications .

Chemical Reactions Analysis

4,4-Difluoropiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Scientific Research Applications of 4,4-Difluoropiperidine-2-carboxylic acid

This compound and its derivatives are valuable compounds with applications spanning chemistry, biology, medicine, and industry. These applications stem from their unique chemical properties and ability to interact with biological systems.

Chemistry

In chemistry, this compound serves as a building block in synthesizing complex molecules. Its distinct structure makes it a crucial intermediate in creating pharmaceuticals, agrochemicals, and specialty chemicals.

Biology

In biological research, the compound can be employed to study enzyme-substrate interactions and to develop inhibitors or probes for biological targets. The difluoro groups can enhance binding affinity and specificity.

Medicine

In medicine, derivatives of this compound can be explored for their therapeutic potential in treating diseases such as cancer and infectious diseases. Additionally, 4,4-difluoropiperidine derivatives act as antagonists of the Orexin receptors, which may be needed in the treatment of obesity, sleep disorders, compulsive disorders, drug dependency, or schizophrenia . Orexin receptor antagonists are also likely to be useful in the treatment of overweight or obesity and conditions related to overweight or obesity, such as insulin resistance, type II diabetes, hyperlipidemia, gallstones, angina, hypertension, breathlessness, tachycardia, infertility, sleep apnea, back and joint pain, varicose veins, and osteoarthritis .

Industry

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Positional Isomers: 5,5-Difluoropiperidine-2-carboxylic Acid

Key Differences :

  • Structure : Fluorine atoms at the 5-position instead of 4-position.
  • Molecular Formula: C₆H₉F₂NO₂ (same as 4,4-difluoro isomer).
  • It exhibits reduced steric hindrance compared to the 4,4-isomer, which may influence binding affinity in drug-target interactions .

Data Table :

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
4,4-Difluoropiperidine-2-carboxylic acid C₆H₉F₂NO₂ 177.14 ≥98% 2–8°C (hydrochloride salt)
5,5-Difluoropiperidine-2-carboxylic acid C₆H₉F₂NO₂ 177.14 95–97% Room temperature

Ring Size Variants: Pyrrolidine Analogs

Example : (2R)-4,4-Difluoropyrrolidine-2-carboxylic Acid

  • Structure : Five-membered pyrrolidine ring instead of six-membered piperidine.
  • Molecular Formula: C₅H₇F₂NO₂ (smaller molecular weight: 163.11 g/mol).
  • Applications : Used in peptide mimetics due to its compact structure, but lower metabolic stability compared to piperidine derivatives .

Data Table :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications
This compound C₆H₉F₂NO₂ 177.14 Protease inhibitors, CNS drugs
(2R)-4,4-Difluoropyrrolidine-2-carboxylic acid C₅H₇F₂NO₂ 163.11 Peptide-based therapeutics

Substituent Variations

Example : 4-(2,2-Difluoroethyl)piperidine-4-carboxylic Acid

  • Structure : Difluoroethyl substituent at the 4-position instead of fluorine atoms.
  • Molecular Formula: C₈H₁₃F₂NO₂ (higher molecular weight: 193.19 g/mol).
  • Properties : The difluoroethyl group enhances lipophilicity, improving blood-brain barrier penetration for neurological targets .

Data Table :

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
This compound C₆H₉F₂NO₂ 177.14 -0.5
4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid C₈H₁₃F₂NO₂ 193.19 1.2

Heterocyclic Derivatives

Example : 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid

  • Structure : Pyridine ring substituted with a difluorophenyl group.
  • Molecular Formula: C₁₂H₇F₂NO₂ (higher aromaticity).
  • Applications : Used in kinase inhibitors due to pyridine’s electron-withdrawing effects, which enhance binding to ATP pockets .

Data Table :

Compound Name Key Functional Groups Biological Target
This compound Piperidine, carboxylic acid Proteases, GPCRs
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid Pyridine, difluorophenyl Kinases (e.g., EGFR)

Biological Activity

4,4-Difluoropiperidine-2-carboxylic acid is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C7_7H8_8F2_2N\O2_2
  • Molecular Weight : Approximately 201.60 g/mol
  • Functional Groups : Contains two fluorine atoms at the 4-position of the piperidine ring and a carboxylic acid group at the 2-position.

This structural configuration contributes to its unique reactivity and interaction with biological targets.

The compound primarily acts as an antagonist of orexin receptors. Orexin receptors play a crucial role in regulating various physiological processes, including:

  • Wakefulness
  • Appetite Control

By inhibiting these receptors, this compound may offer therapeutic potential for conditions such as obesity and sleep disorders. The presence of fluorine enhances its binding affinity to these receptors, making it a promising candidate for further research in drug development.

Antagonistic Effects on Orexin Receptors

In vitro studies have demonstrated that this compound effectively blocks orexin receptor-mediated signaling pathways. This was confirmed through experiments measuring calcium influx in cell lines transfected with human orexin receptors. The compound inhibited calcium influx when orexin peptides were introduced, validating its antagonistic properties.

Pharmacological Applications

The compound's antagonistic activity suggests potential applications in treating:

  • Obesity : By modulating appetite through orexin receptor inhibition.
  • Sleep Disorders : Targeting wakefulness regulation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated antagonistic activity against orexin receptors with significant inhibition of receptor-mediated signaling.
Showed no cytochrome P450 (CYP450) inhibition, indicating a favorable pharmacokinetic profile with sufficient oral bioavailability (31.8%) and clearance rate (82.7 mL/h/kg).
Evaluated in vivo toxicity levels up to 2000 mg/kg without acute toxicity observed in animal models.

Synthetic Routes

Various synthetic methods have been explored for producing this compound, impacting yield and purity. These methods include:

  • Direct fluorination of piperidine derivatives.
  • Carboxylation processes utilizing different reagents under controlled conditions.

Q & A

Q. What frameworks guide rigorous experimental design for studying this compound?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research questions. For structure-activity relationship (SAR) studies, use factorial designs to test substituent effects on bioactivity. Include positive/negative controls (e.g., non-fluorinated analogs) to isolate fluorine’s impact .

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